molecular formula C17H23NO2 B329753 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide

Cat. No.: B329753
M. Wt: 273.37 g/mol
InChI Key: NBSMUUOLQQDLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide is an organic compound with a complex structure that includes a cyclohexene ring, an ethyl chain, and an ethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexenyl intermediate: This involves the reaction of cyclohexene with an appropriate reagent to introduce the ethyl group.

    Coupling with ethoxybenzamide: The cyclohexenyl intermediate is then reacted with 4-ethoxybenzamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide: Contains a chloro group and an acetamide moiety.

    N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride: Features a propanamine group and is in the form of a hydrochloride salt.

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-ethoxybenzamide

InChI

InChI=1S/C17H23NO2/c1-2-20-16-10-8-15(9-11-16)17(19)18-13-12-14-6-4-3-5-7-14/h6,8-11H,2-5,7,12-13H2,1H3,(H,18,19)

InChI Key

NBSMUUOLQQDLLZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2

Origin of Product

United States

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